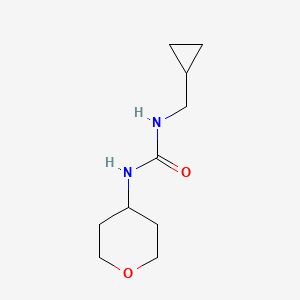

1-(cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activity . The tetrahydro-2H-pyran-4-yl group is a common motif in many natural products and pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea functional group, which can participate in a variety of chemical reactions. The tetrahydro-2H-pyran-4-yl group could also potentially undergo reactions at the oxygen or the ring carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea group could potentially result in hydrogen bonding, influencing its solubility and reactivity .Scientific Research Applications

Catalysis and Organic Synthesis

- Multicomponent Reactions: A study by Brahmachari and Banerjee (2014) describes a facile and eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This method highlights the role of urea derivatives in promoting efficient, one-pot synthesis processes under mild conditions, emphasizing their potential in the synthesis of pharmacologically interesting compounds (Brahmachari & Banerjee, 2014).

Materials Science

- Gelation Properties: Lloyd and Steed (2011) investigated the gelation of low molecular weight hydrogelators, demonstrating how the rheology and morphology of gels can be tuned by the identity of anions. This research indicates the utility of urea derivatives in the development of materials with specific physical properties, which can be controlled through the selection of appropriate anionic components (Lloyd & Steed, 2011).

Pharmaceutical Applications

- Anticancer Research: Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells. The study found certain derivatives to exhibit significant cytotoxic effects, comparable to known chemotherapeutic agents. This underscores the potential of urea derivatives in the design of new anticancer drugs (Gaudreault et al., 1988).

Chemical Structure and Properties

- Molecular Structure Analyses: Al-Abdullah et al. (2014) conducted a comprehensive study on the molecular structure, vibrational spectra, and electronic properties of a urea derivative. Their findings, which include HOMO-LUMO analyses and NBO studies, offer insights into the electronic characteristics and potential applications of urea derivatives in nonlinear optical materials and other advanced technological applications (Al-Abdullah et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The study of urea derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are continually being synthesized and evaluated for their biological activity . This compound, with its unique combination of functional groups, could potentially be of interest in future studies.

properties

IUPAC Name |

1-(cyclopropylmethyl)-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(11-7-8-1-2-8)12-9-3-5-14-6-4-9/h8-9H,1-7H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESBUMHWHDZWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)NC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)